Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate
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Overview
Description
Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate is an organic compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol . This compound is a derivative of nicotinic acid and features a unique combination of functional groups, including methoxy, methyl, and methylthio groups attached to a nicotinate core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate typically involves the esterification of nicotinic acid derivatives. One common method includes the reaction of 2-methoxy-6-methyl-4-(methylthio)nicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylthio group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the methylthio group can interact with thiol-containing enzymes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, lacking the methoxy and methylthio groups.
2-Methoxy-6-methyl-4-(methylthio)pyridine: Similar structure but without the ester functionality.
Methyl 2-methoxy-4-methyl-6-(methylthio)benzoate: A benzoate derivative with similar functional groups.
Uniqueness
Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate is unique due to its combination of methoxy, methyl, and methylthio groups attached to a nicotinate core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H13NO3S |
---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
methyl 2-methoxy-6-methyl-4-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO3S/c1-6-5-7(15-4)8(10(12)14-3)9(11-6)13-2/h5H,1-4H3 |
InChI Key |
BVWPVJZOWUMQGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)OC)C(=O)OC)SC |
Origin of Product |
United States |
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